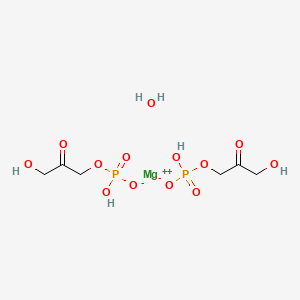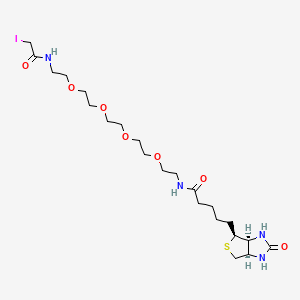
N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(hydroxy-PEG2)-N’-(azide-PEG3)-Cy5 is a complex chemical compound that combines a hydrophilic polyethylene glycol (PEG) chain with a Cy5 fluorophore. The compound is designed for use in various scientific applications, particularly in the fields of chemistry, biology, and medicine. The PEG chains enhance the solubility and biocompatibility of the compound, while the Cy5 fluorophore provides a means for fluorescence-based detection and imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(hydroxy-PEG2)-N’-(azide-PEG3)-Cy5 typically involves several steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves attaching polyethylene glycol chains to the precursor to enhance its solubility and stability.
Azide Functionalization: The next step involves introducing an azide group to one end of the PEG chain. This is usually achieved through a nucleophilic substitution reaction using sodium azide.
Cy5 Conjugation: The final step involves conjugating the Cy5 fluorophore to the PEG chain. This is typically done through a click chemistry reaction, where the azide group reacts with an alkyne-functionalized Cy5 molecule under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of N-(hydroxy-PEG2)-N’-(azide-PEG3)-Cy5 follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the PEGylation, azide functionalization, and Cy5 conjugation reactions efficiently.
Purification: The compound is purified using techniques such as chromatography to remove any impurities and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(hydroxy-PEG2)-N’-(azide-PEG3)-Cy5 can undergo various chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in click chemistry reactions with alkyne-functionalized molecules to form stable triazole linkages.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the Cy5 fluorophore, which can affect its fluorescence properties.
Substitution Reactions: The hydroxyl group on the PEG chain can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Sodium Azide: Used for introducing the azide group through nucleophilic substitution.
Oxidizing and Reducing Agents: Used to modulate the oxidation state of the Cy5 fluorophore.
Major Products Formed
Triazole-Linked Conjugates: Formed through click chemistry reactions.
Oxidized or Reduced Cy5 Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
N-(hydroxy-PEG2)-N’-(azide-PEG3)-Cy5 has a wide range of scientific research applications:
Fluorescence Imaging: The Cy5 fluorophore allows for high-resolution fluorescence imaging in biological systems.
Bioconjugation: The compound can be used to label biomolecules such as proteins, nucleic acids, and lipids for various biochemical assays.
Drug Delivery: The PEG chains enhance the solubility and biocompatibility of drug molecules, making the compound suitable for drug delivery applications.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules or pathogens.
Mechanism of Action
The mechanism of action of N-(hydroxy-PEG2)-N’-(azide-PEG3)-Cy5 involves:
Fluorescence Emission: The Cy5 fluorophore absorbs light at a specific wavelength and emits fluorescence, which can be detected using fluorescence microscopy or spectroscopy.
Bioconjugation: The azide group allows for the selective conjugation of the compound to target biomolecules through click chemistry reactions.
Enhanced Solubility and Stability: The PEG chains improve the solubility and stability of the compound in aqueous environments, facilitating its use in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(hydroxy-PEG2)-N’-(azide-PEG3)-Cy3: Similar to N-(hydroxy-PEG2)-N’-(azide-PEG3)-Cy5 but with a Cy3 fluorophore, which has different fluorescence properties.
N-(hydroxy-PEG2)-N’-(azide-PEG3)-FITC: Contains a fluorescein isothiocyanate (FITC) fluorophore instead of Cy5, offering different excitation and emission wavelengths.
N-(hydroxy-PEG2)-N’-(azide-PEG3)-Rhodamine: Contains a rhodamine fluorophore, which also has distinct fluorescence characteristics.
Uniqueness
N-(hydroxy-PEG2)-N’-(azide-PEG3)-Cy5 is unique due to its combination of a hydrophilic PEG chain, an azide functional group for click chemistry, and a Cy5 fluorophore for fluorescence imaging. This combination makes it highly versatile for various scientific applications, particularly in the fields of bioconjugation, fluorescence imaging, and drug delivery.
Properties
Molecular Formula |
C39H54ClN5O6 |
|---|---|
Molecular Weight |
724.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C39H54N5O6.ClH/c1-38(2)32-12-8-10-14-34(32)43(19-23-47-27-29-49-25-21-45)36(38)16-6-5-7-17-37-39(3,4)33-13-9-11-15-35(33)44(37)20-24-48-28-31-50-30-26-46-22-18-41-42-40;/h5-17,45H,18-31H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XDWWTFOMGZZKBB-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCO)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


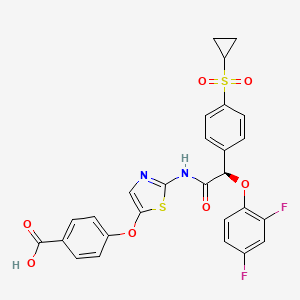
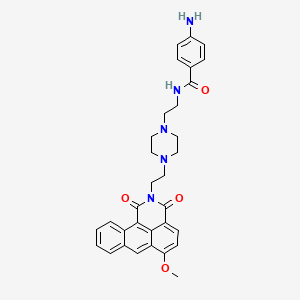
![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)


![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
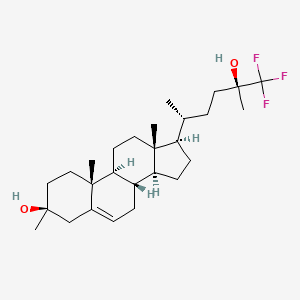
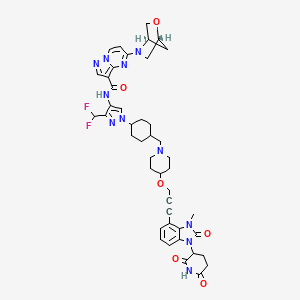
![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)
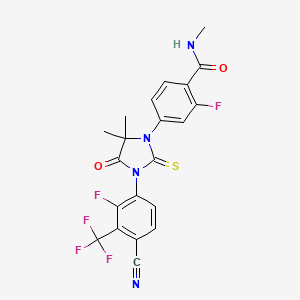
![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
